molecular formula C10H9N3 B084792 6-Phenylpyridazin-3-amine CAS No. 14966-91-7

6-Phenylpyridazin-3-amine

Cat. No.: B084792
CAS No.: 14966-91-7
M. Wt: 171.2 g/mol
InChI Key: YTDZFWNQRRMELI-UHFFFAOYSA-N
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Description

6-Phenylpyridazin-3-amine is a heterocyclic compound with the molecular formula C10H9N3. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, substituted with a phenyl group at the 6-position and an amino group at the 3-position. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

6-Phenylpyridazin-3-amine is a pyridazine derivative . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . . These properties suggest that this compound has good bioavailability.

Result of Action

Pyridazine derivatives have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed in dry, at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridazin-3-amine typically involves the reaction of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the cyclization of 3-phenylprop-2-yn-1-one with hydrazine hydrate under reflux conditions to form the pyridazine ring. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of pyridazinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine compounds.

Scientific Research Applications

6-Phenylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the phenyl and amino substitutions.

    Pyridazinone: A derivative with an oxygen atom at the 3-position instead of an amino group.

    Phenylpyridazine: A compound with a phenyl group at the 6-position but different substituents at other positions.

Uniqueness: 6-Phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and amino groups enhances its potential for diverse chemical reactions and pharmacological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDZFWNQRRMELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474739
Record name 6-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14966-91-7
Record name 6-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridazin-3-amine (2 g, 15.4 mmol), phenylboronic acid (2.83 g, 23.2 mmol), Pd2(dba)3 (0.89 g, 1.6 mmol), X-phos (2.94 g, 6.2 mmol) and Na2CO3 (4.91 g, 46.3 mmol) in dioxane (50 mL) and water (5 mL) was heated to 100° C. with stirring for 6 h under N2. The solvent was removed in vacuo and the resulting mixture was purified by chromatography (silica gel, 200-300 mesh, CH2Cl2:MeOH=20:1) to give 6-phenylpyridazin-3-amine (2.06 g, 78%) as a white solid. LC-MS: [M+H]+, 172.1, tR=1.04 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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